Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a bicyclic core structure with a 1,2,4-triazole fused to a pyrimidine ring. Key substituents include:
- 5-position: Ethyl group, providing steric bulk and moderate lipophilicity.
- 7-position: 2,4-Dimethoxyphenyl group, contributing hydrogen-bonding capacity via methoxy oxygen atoms.
- 6-position: Methyl carboxylate ester, influencing solubility and metabolic stability.
This compound is synthesized via multicomponent reactions involving aldehydes, β-keto esters, and aminotriazoles, often under green conditions using additives like 4,4’-trimethylenedipiperidine (TMDP) to enhance yield and sustainability .
Properties
IUPAC Name |
methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-5-12-14(16(22)25-4)15(21-17(20-12)18-9-19-21)11-7-6-10(23-2)8-13(11)24-3/h6-9,15H,5H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTMOBSGKRXUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116586 | |
| Record name | Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725217-85-6 | |
| Record name | Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725217-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Catalysis with TMDP
Under solvent-free conditions, TMDP (5 mol%) enables reactions at 70°C, achieving yields of 91–98% for analogous triazolopyrimidines. The absence of solvent reduces purification complexity and aligns with green chemistry principles. For the target compound, this method would involve:
Solvent-Mediated Approaches
In polar aprotic solvents like DMF , triethylamine (0.25 mol) facilitates reactions at 120°C, yielding 85–92% of triazolopyrimidines after 10 hours. This method is ideal for substrates with poor solubility in neat conditions.
Table 1: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TMDP | Solvent-free | 70 | 2–4 | 91–98 |
| Triethylamine | DMF | 120 | 10 | 85–92 |
Role of Magnetic Nanoparticle Catalysts
Silica-coated magnetite nanoparticles (SiO₂-Fe₃O₄ ) functionalized with sulfonic acid groups (PTPSA@SiO₂-Fe₃O₄ ) offer a recyclable alternative for triazolopyrimidine synthesis. The protocol involves:
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Refluxing reactants with PTPSA@SiO₂-Fe₃O₄ (5 mol%) under solvent-free conditions.
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Magnetic separation of the catalyst.
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Recrystallization of the product from ethanol.
This method achieves yields >90% and allows catalyst reuse for ≥5 cycles without significant activity loss.
Analytical Characterization
Key spectroscopic data for confirming the structure include:
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¹H NMR (400 MHz, CDCl₃) : δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 5.32 (s, 1H, H-7), 6.45–7.38 (m, 3H, aromatic).
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IR (KBr) : Peaks at 1708 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).
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Mass spectrometry : m/z 414.4 ([M+H]⁺).
Challenges and Solutions
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Regioselectivity : Competing pathways may form [1,5-a] or isomers. Using TMDP or SiO₂-Fe₃O₄ nanoparticles suppresses side reactions.
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Ester Hydrolysis : The methyl ester group is prone to hydrolysis under basic conditions. Neutral work-up protocols (e.g., ethanol recrystallization) prevent degradation.
Industrial-Scale Considerations
Patent EP0825976A1 highlights methods for handling methoxy-substituted intermediates, emphasizing:
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s effects are mediated through the inhibition of these enzymes, leading to the modulation of downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazolo-Pyrimidine Derivatives
Key Observations:
5-Position: Ethyl (target) vs. Pyridyl (UCB-FcRn-303, ): Introduces aromatic nitrogen, enhancing polar interactions and solubility .
7-Position: 2,4-Dimethoxyphenyl (target) vs. 4-morpholinophenyl (): Morpholine adds a basic nitrogen, increasing water solubility and hydrogen-bonding capacity . 3,5-Difluorophenyl (): Fluorine atoms enhance lipophilicity and metabolic stability .
6-Position :
Table 3: Comparative Property Analysis
- Solubility Trends : Methyl carboxylate (target) and morpholine substituents () enhance polar solubility compared to phenyl or fluorinated derivatives.
Biological Activity
Methyl 7-(2,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines , characterized by the presence of triazole and pyrimidine moieties. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 909574-38-5 |
The presence of the dimethoxyphenyl group is crucial for its biological interactions and contributes to its pharmacological properties.
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : The compound has been shown to interact with sodium channels in neuronal tissues, inhibiting their activity and thereby exhibiting anticonvulsant properties. This interaction typically involves hydrogen bonding and hydrophobic interactions with target proteins.
- Antitumor Effects : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating potential as an antitumor agent .
Pharmacological Studies
- In Vivo Studies : Animal models have been utilized to evaluate the anticonvulsant effects. This compound was administered in controlled doses, resulting in a significant reduction in seizure frequency compared to control groups .
- In Vitro Studies : Cell viability assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound effectively reduces cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of derivatives related to this compound. The findings indicated enhanced activity against specific cancer types when modifying substituents on the core structure.
- Another investigation focused on the neuroprotective effects of this compound in models of epilepsy. Results indicated that it not only reduced seizure activity but also exhibited neuroprotective properties by decreasing oxidative stress markers in brain tissues .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting from substituted triazoles and pyrimidine precursors. A common approach uses a one-pot three-component reaction with aldehydes, β-keto esters, and 5-amino-triazoles in the presence of catalysts like TMDP (trimethylenedipiperidine) in ethanol/water mixtures (1:1 v/v). Catalytic efficiency and solvent polarity significantly affect yield, with TMDP improving reaction rates due to its basicity and ability to stabilize intermediates . Key steps include cyclocondensation and subsequent functionalization of the triazolopyrimidine core.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion.
- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) groups.
- X-ray crystallography for unambiguous determination of regiochemistry and hydrogen-bonding patterns (e.g., bond angles and distances in fused rings) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?
Preliminary studies suggest interactions with enzymes such as cyclin-dependent kinase 2 (CDK2) and receptors involved in inflammatory pathways. Molecular docking simulations predict binding to ATP-binding pockets or allosteric sites, though experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is required .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability and green chemistry compliance?
Strategies include:
- Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Alternative catalysts (e.g., APTS or immobilized bases) to minimize toxicity and improve recyclability .
- Solvent selection using predictive computational models (e.g., COSMO-RS) to identify greener solvents without compromising yield .
- Design of Experiments (DoE) to systematically optimize temperature, stoichiometry, and catalyst loading .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Resolve via:
- Dose-response studies to establish activity thresholds.
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Strict quality control using HPLC (>95% purity) and NMR to exclude impurities .
Q. What computational tools predict the impact of structural modifications on bioactivity?
- Molecular dynamics (MD) simulations to assess binding stability and conformational changes.
- QSAR models trained on triazolopyrimidine datasets to link substituent electronegativity or steric bulk to activity .
- Free-energy perturbation (FEP) calculations to evaluate substituent effects on binding free energy.
Q. How can regioselectivity in triazolopyrimidine synthesis be controlled?
Regioselectivity depends on:
- Catalyst choice : TMDP favors 5-amino-7-aryl substitution, while acidic conditions promote 7-alkyl derivatives.
- Temperature : Lower temperatures (25–40°C) stabilize kinetic products, while higher temperatures favor thermodynamic control .
- Substituent electronic effects : Electron-withdrawing groups on aldehydes direct cyclization to specific ring positions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Systematic substitution : Replace the 2,4-dimethoxyphenyl group with halogenated or hydroxylated analogs to assess solubility/activity trade-offs.
- Fragment-based screening : Test truncated analogs (e.g., lacking the ethyl or carboxylate groups) to identify essential pharmacophores.
- Comparative analysis : Use tables of structurally related derivatives (e.g., bromophenyl or fluorophenyl analogs) to correlate substituents with activity trends .
Notes for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) to minimize batch-to-batch variability.
- Data Validation : Cross-reference crystallography data (CCDC entries) with computational models .
- Ethical Compliance : Avoid hazardous catalysts (e.g., TMDP) where alternatives exist, adhering to green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
